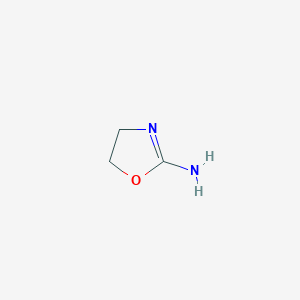

4,5-Dihydro-1,3-oxazol-2-amin

Übersicht

Beschreibung

Oxazolidin-(2Z)-ylidenamin ist eine heterocyclische Verbindung, die einen fünfgliedrigen Ring enthält, der sowohl Stickstoff- als auch Sauerstoffatome umfasst. Diese Verbindung gehört zur Oxazolidinon-Familie, die für ihre signifikanten biologischen Aktivitäten bekannt ist, insbesondere in der medizinischen Chemie.

Wissenschaftliche Forschungsanwendungen

Oxazolidin-(2Z)-ylidenamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Synthese von Pharmazeutika und anderen biologisch aktiven Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Oxazolidin-(2Z)-ylidenamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Im Fall seiner antibakteriellen Aktivität hemmt die Verbindung die bakterielle Proteinsynthese, indem sie an das bakterielle Ribosom bindet . Dies verhindert die Bildung funktionsfähiger Proteine, was letztendlich zum Tod der Bakterienzelle führt.

Wirkmechanismus

Target of Action

It’s worth noting that oxazole derivatives, which include 4,5-dihydro-1,3-oxazol-2-amine, are known to interact with a wide spectrum of receptors and enzymes in biological systems .

Mode of Action

Oxazolines, a class of compounds closely related to 4,5-dihydro-1,3-oxazol-2-amine, are known to undergo oxidation to form oxazoles . This transformation could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Oxazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad biological activities of oxazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

4,5-Dihydro-1,3-oxazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine transporters, thereby affecting neurotransmitter levels in the brain . This interaction is similar to that observed with amphetamines and cocaine, indicating its potential impact on monoaminergic neurotransmission . Additionally, 4,5-Dihydro-1,3-oxazol-2-amine can undergo protonation, acylation, or alkylation reactions due to the presence of a primary amine group .

Cellular Effects

The effects of 4,5-Dihydro-1,3-oxazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 4,5-Dihydro-1,3-oxazol-2-amine can modulate the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function . Furthermore, it has been reported to impact the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 4,5-Dihydro-1,3-oxazol-2-amine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, it has been shown to interact with monoamine transporters, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . This mechanism is similar to that of other psychostimulants, highlighting its potential impact on the central nervous system.

Temporal Effects in Laboratory Settings

The stability and degradation of 4,5-Dihydro-1,3-oxazol-2-amine over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 4,5-Dihydro-1,3-oxazol-2-amine can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4,5-Dihydro-1,3-oxazol-2-amine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and increase attention . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

4,5-Dihydro-1,3-oxazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I metabolic reactions, including hydrolysis, carboxylation, hydroxylation, and carbonylation . The principal isoenzyme involved in its metabolism is CYP2D6, which plays a significant role in its biotransformation . These metabolic processes can lead to the formation of several metabolites, each with distinct biological activities.

Transport and Distribution

The transport and distribution of 4,5-Dihydro-1,3-oxazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with monoamine transporters, facilitating its uptake into neuronal cells . Additionally, its distribution within the body is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of 4,5-Dihydro-1,3-oxazol-2-amine is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and synaptic vesicles of neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of 4,5-Dihydro-1,3-oxazol-2-amine in these subcellular locations allows it to modulate neurotransmitter release and synaptic transmission effectively .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

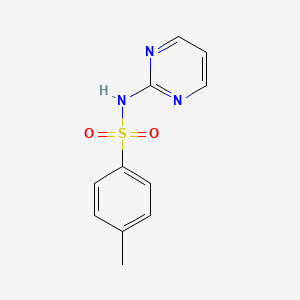

Oxazolidin-(2Z)-ylidenamin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die intramolekulare Cyclisierung von N-Allylcarbamaten unter Verwendung hypervalenter Iodverbindungen in einem Hexafluoroisopropanol-Medium . Eine andere Methode beinhaltet die Recyclisierung von 3-(2-Hydroxyethyl)-1-Sulfonyluracilen durch Einwirkung von Natriumhydrid bei Raumtemperatur .

Industrielle Produktionsverfahren

Die industrielle Produktion von Oxazolidin-(2Z)-ylidenamin beinhaltet typischerweise großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Methoden können je nach gewünschter Anwendung und Verfügbarkeit der Ausgangsmaterialien variieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxazolidin-(2Z)-ylidenamin durchläuft verschiedene chemische Reaktionen, darunter:

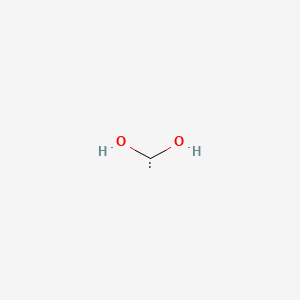

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsreaktionen beinhalten häufig Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile eine Abgangsgruppe in der Verbindung ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nucleophile wie Halogenide oder Amine.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxazolidinon-Derivaten führen, während die Reduktion zu Amin-substituierten Oxazolidinen führen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Linezolid: Ein bekanntes Oxazolidinon-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Tedizolid: Ein weiteres Oxazolidinon-Derivat mit verstärkter Wirksamkeit gegen resistente Bakterienstämme.

Contezolid: Ein neueres Oxazolidinon mit vielversprechenden antibakteriellen Eigenschaften.

Einzigartigkeit

Oxazolidin-(2Z)-ylidenamin ist aufgrund seiner spezifischen strukturellen Merkmale und seiner Fähigkeit, als vielseitiges Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen zu dienen, einzigartig. Sein eindeutiger Wirkmechanismus und sein niedriges Resistenzpotential machen es zu einer wertvollen Verbindung in der medizinischen Chemie.

Eigenschaften

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285885 | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-93-8 | |

| Record name | NSC43138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)